Indazole-4-one derivatives, structurally related to 4,5,6,7-tetrahydro-1H-indazoles, have shown promising activity as heat shock protein 90 (Hsp90) inhibitors. These inhibitors interfere with Hsp90 function, a chaperone protein crucial for the stability and activity of numerous client proteins involved in cell growth and survival, making them attractive targets for anti-cancer therapies. []
SNX-2112 and related indazole-4-one Hsp90 inhibitors typically feature a 2-aminobenzamide moiety linked to the indazole-4-one core. The substituents on the indazole and benzamide rings influence the binding affinity and pharmacological properties of these compounds. []
Indazole-4-one derivatives, including SNX-2112, bind to the ATP-binding site of Hsp90, preventing ATP hydrolysis and hindering the chaperone's ability to stabilize and activate client proteins. This leads to the degradation of client proteins, many of which are involved in oncogenic signaling pathways, ultimately inhibiting cancer cell growth and survival. []
SNX-2112 exhibits potent antiproliferative activity against various cancer cell lines, indicating its potential as an anti-cancer agent. Its prodrug, SNX-5422, demonstrates oral bioavailability and efficacy in xenograft tumor models, further supporting its therapeutic potential. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: